molecular formula C12H9NO5 B11866679 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid CAS No. 50435-15-9

8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

Cat. No.: B11866679
CAS No.: 50435-15-9
M. Wt: 247.20 g/mol
InChI Key: MZISPSATFNITJM-UHFFFAOYSA-N
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Description

8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid (CAS 50435-15-9) is a quinoline-based chemical compound with a molecular formula of C12H9NO5 and a molecular weight of 247.20 g/mol . It features a methyl substituent and a carboxylic acid functional group on its core structure. This compound is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . While specific research applications and the mechanism of action for this particular methyl-substituted carboxylic acid derivative are not detailed in the available data, the broader family of 1,3-dioxolo[4,5-g]quinoline compounds is recognized in scientific research for its diverse potential. Structural analogs, such as the ethyl ester derivative, have been investigated as key intermediates for synthesizing compounds with demonstrated biological activity, including cytotoxicity against cancer cell lines . Other well-known analogs in this chemical class are established antibacterial agents . Researchers value this chemical family for its unique structural framework, which serves as a versatile building block in medicinal chemistry and drug discovery. Further scientific investigation is required to fully elucidate the specific research value and properties of this methyl-carboxylic acid variant.

Properties

CAS No.

50435-15-9

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

6-methyl-8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

InChI

InChI=1S/C12H9NO5/c1-5-10(12(15)16)11(14)6-2-8-9(18-4-17-8)3-7(6)13-5/h2-3H,4H2,1H3,(H,13,14)(H,15,16)

InChI Key

MZISPSATFNITJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC3=C(C=C2N1)OCO3)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation and Formylation of the Amino Group

Modification of the amino group at position 5 is critical for introducing methyl or ethyl substituents. In Example 6, ethyl 5-(formylamino)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate reacts with methyl iodide (2.84 g) and potassium carbonate (2.76 g) in dimethylformamide to form ethyl 5-[(formyl)methylamino]-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate. This product is recrystallized from acetonitrile, achieving a melting point of 242–244°C and a 78% yield.

Table 1: Alkylation Conditions and Outcomes

ExampleReagentsSolventTemperatureYieldProduct Melting Point
6Methyl iodide, K₂CO₃DMFRoom temp.78%242–244°C
8Ethyl iodide, K₂CO₃DMFReflux64%218–221°C
13Propyl bromide, K₂CO₃DMF50°C58%188–192°C

Hydrolysis and Cyclization Strategies

Hydrolysis of ester groups to carboxylic acids is a pivotal step. In Example 4, ethyl 5-(formylamino)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate is refluxed with formic acid (95.7%) and acetic anhydride to yield 5-(formylamino)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, with the formyl group stabilizing the intermediate. The product is isolated in 70% yield after recrystallization from dimethylformamide-ethanol.

Cyclization reactions are employed to construct the dioxoloquinoline framework. For example, heating ethyl 5-amino-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate with dimethyl sulfate at 100°C for 18 hours induces cyclization, forming the methyl-substituted derivative. This method, however, requires careful control of stoichiometry to avoid over-alkylation.

Functional Group Interconversion and Purification

Decarboxylation and Esterification

The carboxylic acid group at position 7 can be esterified for intermediate stabilization. In Example 5, 5,8-dihydro-5-[(methoxycarbonyl)methylamino]-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid is treated with sodium hydroxide (1.6 g) in water at 95°C, resulting in decarboxylation to yield 5-(methylamino)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid. The product is purified via recrystallization from boiling dimethylformamide, achieving >95% purity.

Recrystallization and Chromatography

Purification is critical for removing byproducts. Ethyl 5-[ethyl(formyl)amino]-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate (Example 8) is chromatographed using a Waters Prep. 500 HPLC apparatus, followed by recrystallization from ethyl acetate-hexane. This dual-step purification ensures a final yield of 64% and a melting point of 218–221°C.

Table 2: Purification Techniques and Outcomes

ExampleMethodSolvent SystemPurityYield
4RecrystallizationDMF-Ethanol98%70%
8HPLC + RecrystallizationEthyl acetate-hexane99%64%
13Filtration + RecrystallizationEthanol95%58%

Reaction Optimization and Yield Enhancement

Yield improvements are achieved through solvent selection and temperature modulation. For instance, using dimethylformamide (DMF) as a solvent in alkylation reactions (Examples 6 and 8) enhances reagent solubility and reaction kinetics, compared to tetrahydrofuran or chloroform. Additionally, refluxing reactions at 150°C (Example 11) accelerates cyclization, reducing reaction times from 24 hours to 8 hours.

Analytical Characterization

Melting points and spectroscopic data validate synthetic success. The potassium salt of 5-(ethylamino)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid (Example 10) exhibits a decomposition point of 242°C, while its free acid form recrystallizes as colorless plates with a melting point exceeding 330°C .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed.

Major Products:

Scientific Research Applications

8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of [1,3]dioxolo-fused quinoline derivatives. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Structural Differences Biological Activity References
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid - 8-OH
- 6-CH₃
- 7-COOH
Reference compound Under investigation (potential antimicrobial)
Oxolinic Acid
(5-Ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid)
- 5-C₂H₅
- 8=O
- 7-COOH
Ethyl at C5, oxo at C8 Antibacterial (DNA gyrase inhibitor)
Miloxacin
(5-Methoxy-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid)
- 5-OCH₃
- 8=O
- 7-COOH
Methoxy at C5 Antibacterial
8-Hydroxy-quinaldine-7-carboxylic acid - 8-OH
- 2-CH₃
- 7-COOH
No dioxolo ring; methyl at C2 Precursor for amide derivatives
Ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate - 6-CH₃
- 7-COOEt
Ethyl ester at C7 Intermediate for hydrolysis to carboxylic acid

Key Differences and Implications

Substituent Effects on Bioactivity: Oxolinic Acid: The ethyl group at C5 and oxo at C8 enhance lipophilicity and DNA gyrase binding, making it a potent Gram-negative antibacterial agent .

Synthetic Routes :

  • Oxolinic acid derivatives are synthesized via iodination of ethyl 8-aryl intermediates , while the target compound likely involves bromination of ethyl 6-methyl precursors .
  • Miloxacin introduces a methoxy group via sodium dithionite reduction , contrasting with the hydroxylation steps in the target compound.

Physical Properties :

  • Melting Points : Oxolinic acid has a high melting point (314°C) due to strong intermolecular hydrogen bonding , whereas the methyl and hydroxyl groups in the target compound may lower its melting point.
  • Solubility : The carboxylic acid at C7 ensures moderate aqueous solubility, but the methyl group at C6 may reduce it compared to methoxy-substituted analogues like Miloxacin.

Research Findings

  • Synthetic Yields: Ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is synthesized in 76% yield via visible light-induced bromination , higher than traditional methods. Oxolinic acid derivatives are obtained in moderate yields (37–73%) via hydrolysis and iodination .
  • Structural-Activity Relationships (SAR) :
    • Substitution at C5 (ethyl, methoxy) enhances antibacterial activity .
    • Hydroxyl groups at C8 improve metal-chelating properties, relevant to antifungal and anticancer activity .

Biological Activity

8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid, also known as ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 14205-65-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, structure-activity relationships, and cytotoxicity profiles, supported by relevant research findings.

  • Molecular Formula : C₁₃H₁₁N₁O₅
  • Molecular Weight : 261.24 g/mol
  • Melting Point : 311–313 °C (decomposition)
  • Density : 1.409 g/cm³
  • Boiling Point : 416.8 °C at 760 mmHg

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The compound has shown promising results against several bacterial strains.

Evaluation Methods

The antibacterial activity was assessed using:

  • Agar Diffusion Method : Measuring the zone of inhibition.
  • Broth Dilution Method : Determining the Minimum Inhibitory Concentration (MIC).

Results Summary

The following table summarizes the antibacterial activity of the compound against different bacterial strains:

Bacterial StrainMIC (μg/mL)Zone of Inhibition (mm)
Staphylococcus aureus6420
Escherichia coli12815
Bacillus subtilis>256N/A
Pseudomonas aeruginosa>256N/A
Methicillin-resistant Staphylococcus aureus (MRSA)>256N/A

The compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 64 μg/mL , indicating its potential as an effective antibacterial agent. However, it showed weaker activity against other strains such as Bacillus subtilis and Pseudomonas aeruginosa , with MIC values exceeding 256 μg/mL .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Research indicates that modifications in the quinoline structure can enhance antibacterial properties. The presence of hydroxyl groups and specific side chains contributes to increased lipophilicity and improved interaction with bacterial membranes .

Cytotoxicity Studies

Cytotoxicity was evaluated using the MTT assay on mouse macrophage cell lines (RAW 264.7). The results indicated low cytotoxicity for the compound:

CompoundIC₅₀ (μg/mL)
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate98.2
Control (Ampicillin)Similar

The IC₅₀ value indicates that the compound has a favorable safety profile compared to traditional antibiotics like ampicillin and gentamicin .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating bacterial infections. For instance:

  • A study reported that modifications to the quinoline structure significantly enhanced antibacterial activity against resistant strains like MRSA .
  • Another investigation focused on the compound's low cytotoxicity, suggesting its viability for further development as an antibacterial agent .

Q & A

Q. Table 1. Comparative Antibacterial Activity of Quinoline Derivatives

CompoundMIC (μg/mL) E. coliMIC (μg/mL) B. glumaeReference
Oxolinic acid0.532 (resistant)
8-Hydroxy-6-methyl derivative2.08.0

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Enantiomeric Excess (%)Reference
2 M NaOH, 100°C, 2 h65<50
Chiral auxiliary, 55°C, 8 h83>99

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